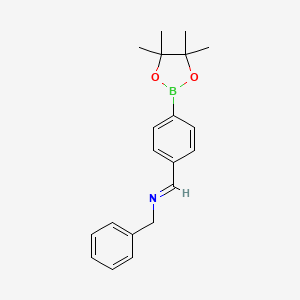

Éster de pinacol de ácido fenilborónico 4-(bencil)iminometil

Descripción general

Descripción

“4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” is a biochemical used for proteomics research . It has a molecular formula of C20H24BNO2 and a molecular weight of 321.22 .

Synthesis Analysis

The synthesis of boronic esters like “4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis due to its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Chemical Reactions Analysis

Boronic esters like “4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” can undergo various chemical reactions. For instance, they can be used in the Suzuki–Miyaura cross-coupling reaction . They can also undergo protodeboronation, a process that is not well developed but can be catalyzed using a radical approach .

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Éster de pinacol de ácido fenilborónico 4-(bencil)iminometil: se utiliza ampliamente en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es fundamental en química orgánica para la formación de enlaces carbono-carbono, que son fundamentales en la construcción de arquitecturas moleculares complejas. El compuesto actúa como un reactivo de boro, proporcionando un socio estable y reactivo para la transmetalación con catalizadores de paladio. Este proceso se valora particularmente por sus condiciones suaves y tolerancia a varios grupos funcionales, lo que lo hace adecuado para la síntesis de productos farmacéuticos, polímeros y materiales avanzados.

Síntesis de derivados de sulfinamida

En el ámbito de la química medicinal, los derivados de sulfinamida son de interés debido a su actividad biológicaThis compound se puede hacer reaccionar con trifluoruro de dietilaminosulfuro (DAST) y feniltrifluoroborato de potasio para preparar estos derivados . Esta aplicación subraya la utilidad del compuesto en la generación de estructuras basadas en sulfonamida, que son prevalentes en varios agentes terapéuticos.

Síntesis enantioselectiva

El compuesto es fundamental en la síntesis enantioselectiva, donde el objetivo es producir moléculas con alta pureza enantiomérica. Se puede transformar en otros grupos funcionales mientras se conserva el alto enriquecimiento enantiomérico del material de partida . Esto es crucial para la producción de compuestos quirales utilizados en catálisis asimétrica y desarrollo de fármacos.

Desarrollo de dispositivos de detección

This compound: puede utilizarse en la síntesis de materiales para dispositivos de detección, particularmente para la detección de explosivos nitroaromáticos . La capacidad del compuesto para formar complejos estables con varios analitos lo convierte en un excelente candidato para crear sensores sensibles y selectivos.

Polímeros sensibles a la glucosa

Una aplicación innovadora de este compuesto es la creación de polímeros sensibles a la glucosa. Estos polímeros se pueden utilizar para la liberación de insulina autorregulada en el tratamiento de la diabetes, funcionando como agentes terapéuticos y diagnósticos . El grupo ácido bórico interactúa con la glucosa, permitiendo que el polímero responda a los cambios en los niveles de glucosa.

Curación de heridas y direccionamiento tumoral

Los derivados del compuesto han mostrado potencial en aplicaciones biomédicas como la curación de heridas y el direccionamiento tumoral . Al funcionalizar el compuesto con grupos específicos, se puede adaptar para interactuar con sistemas biológicos, ayudando en la administración de medicamentos o la reparación de tejidos.

Direcciones Futuras

Boronic esters like “4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” have potential applications in various fields. For instance, they can be used in the synthesis of compounds for the development of sensing devices for the detection of nitroaromatic explosives . They can also be used in the fabrication of dye-sensitized solar cells (DSSCs) .

Mecanismo De Acción

Target of Action

The primary target of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . This reaction is facilitated by the unique reactivity and low toxicity of the compound .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, affects the carbon-carbon bond formation pathway in organic synthesis . The downstream effects include the formation of new organic compounds with diverse structures and properties.

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . This is a crucial step in many organic synthesis processes, including the production of pharmaceuticals and other complex organic compounds.

Action Environment

The action of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is influenced by environmental factors such as pH. The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Propiedades

IUPAC Name |

N-benzyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)18-12-10-17(11-13-18)15-22-14-16-8-6-5-7-9-16/h5-13,15H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTMQCIVEHNGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)

![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)

![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1527989.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol](/img/structure/B1527990.png)

![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)